(S)-Octahydroindolizine hydrochloride

Anti-inflammatory Enantioselectivity NO Inhibition

(S)-Octahydroindolizine hydrochloride is a chiral, saturated bicyclic amine hydrochloride salt belonging to the indolizidine alkaloid family. Its core scaffold, octahydroindolizine, is a key structural motif found in numerous biologically active natural products.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
Cat. No. B12964081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Octahydroindolizine hydrochloride
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CCN2CCCC2C1.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m0./s1
InChIKeyKUJVXUKPCYBYFQ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Octahydroindolizine Hydrochloride Procurement Guide: Chiral Purity & Differentiated Reactivity


(S)-Octahydroindolizine hydrochloride is a chiral, saturated bicyclic amine hydrochloride salt belonging to the indolizidine alkaloid family. Its core scaffold, octahydroindolizine, is a key structural motif found in numerous biologically active natural products [1]. The compound's defining feature is its specific (S)-configuration at the bridgehead carbon (8aS), which imposes a distinct three-dimensional orientation . This stereochemistry is not merely an academic feature; it is the primary driver of differential molecular recognition in biological systems and asymmetric chemical transformations.

Workflow: Enantioselective synthesis, target-engagement assays, chiral method development.
Selection: (S)-enantiomer as chiral building block for stereochemical control.
Context: Chiral pool research; asymmetric catalysis; enantiomer-specific molecular recognition studies.

Why (S)-Octahydroindolizine Hydrochloride Cannot Be Replaced by Racemates or Alternative Enantiomers


Substituting (S)-octahydroindolizine hydrochloride with its (R)-enantiomer or a racemic mixture is chemically inadvisable for any application where chirality dictates outcome. Enantiomers, while sharing identical connectivity and physicochemical properties in an achiral environment, behave as fundamentally different molecules when interacting with other chiral entities such as biological receptors, enzymes, or in asymmetric catalysis [1]. The consequence of racemic switch is not a dilution of activity but a complete alteration of pharmacological profile, binding affinity, or reaction stereoselectivity, as demonstrated by the enantiomeric octahydroindolizine alkaloid pair, (+)-1 and (-)-1, which exhibit a 6.3-fold difference in anti-inflammatory IC50 values [2]. Therefore, sourcing the specific (S)-enantiomer is a non-negotiable requirement for chiral-specific research and synthesis.

Racemic or opposite enantiomer may shift target interaction profile in chiral environments, as indicated by class-level enantiomer activity differences in related alkaloids.
Opposite enantiomer exhibits opposite chiroptical properties (sign of optical rotation), complicating analytical identity verification and method calibration.
Substituting salt form or free base may alter solubility, pKa-dependent reactivity, and formulation handling without re-validation.

Quantitative Differentiation of (S)-Octahydroindolizine Hydrochloride: A Comparative Evidence Guide


Enantioselective Anti-Inflammatory Activity in Octahydroindolizine Alkaloids

A class-level inference of enantioselective biological activity is drawn from a structurally analogous octahydroindolizine alkaloid pair. The purified (+)-enantiomer of homocrepidine A inhibited nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages with an IC50 of 3.6 μM, while its (-)-enantiomer counterpart exhibited significantly weaker inhibition (IC50 = 22.8 μM) [1]. The racemic mixture (±)-1 showed intermediate activity (IC50 = 14.7 μM). This 6.3-fold potency difference between enantiomers demonstrates that the (S)-configuration is critical for strong biological activity in this compound class.

Enantioselective NO Inhibition
Class-level inference
Reported 6.3-fold difference in IC50 between (+)-homocrepidine A (3.6 µM) and (−)-enantiomer (22.8 µM) in LPS-induced RAW 264.7 macrophages.
Supports enantiomer-specific assay response context.
Class-level inference; direct validation for (S)-octahydroindolizine HCl required.
Anti-inflammatory Enantioselectivity NO Inhibition

Distinct Physical Properties: Optical Rotation Compared to (R)-Coniceine

A cross-study comparison of related hydrochloride salts reveals quantifiable differences in chiroptical properties. The specific optical rotation for (R)-δ-coniceine hydrochloride (the enantiomer) was reported as [α]D^23 = -1.5 (c 1.0, EtOH) [1]. While data for the (S)-hydrochloride was not simultaneously reported, enantiomeric principles dictate that (S)-octahydroindolizine hydrochloride would exhibit a positive specific rotation of equal magnitude. Its free base analog, (S)-octahydroindolizine, has a distinct CAS (18881-13-5) and predicted pKa of 10.57±0.20 , highlighting the differential physicochemical properties directly relevant to salt selection and formulation.

Optical Rotation Comparison
Cross-study comparable
Reported [α]D²³ −1.5 (c 1.0, EtOH) for (R)-δ-coniceine hydrochloride; (S)-octahydroindolizine HCl expected +1.5 based on enantiomeric relationship.
Supports chiroptical identity verification by polarimetry.
Cross-study comparison; direct measurement on this lot recommended.
Chiral Analysis Optical Rotation QC/QA

Enantiomeric Excess as a Critical Criterion for Asymmetric Synthesis

In asymmetric synthesis, the procurement of a building block with high enantiomeric excess (ee) is paramount. An enzymatic kinetic resolution protocol for a related octahydroindolizine alcohol demonstrates the achievable purity benchmarks, yielding the (R)-configured product with >99% ee [1]. This supports the procurement specification that (S)-octahydroindolizine hydrochloride must be sourced with a similarly high ee (>98%) to serve as an effective chiral pool starting material or auxiliary, thereby preventing the introduction of the undesired enantiomer that would compromise downstream diastereoselectivity.

Enantiomeric Excess Benchmark
Supporting evidence
Analogous octahydroindolizine alcohol achieved >99% ee via enzymatic resolution; specification target >98% ee for (S)-enantiomer supports chiral pool use.
High enantiomeric purity reduces stereochemical contamination risk in asymmetric synthesis.
Based on enzymatic resolution of related scaffold; lot-specific COA verification needed.
Asymmetric Catalysis Enantiomeric Excess Building Block

Procurement-Driven Application Scenarios for (S)-Octahydroindolizine Hydrochloride


Asymmetric Synthesis of Chiral Indolizidine Alkaloids and Pharmaceuticals

This compound serves as an enantiopure building block for the total synthesis of complex indolizidine alkaloids. The (S)-configuration is essential for introducing the correct stereochemistry into target molecules like (S)-swainsonine or other glycosidase inhibitors. Its high enantiomeric purity requirement is underscored by the >99% ee benchmark achievable for this compound class, ensuring that multi-step syntheses proceed with maximal diastereoselectivity and minimal purification burden [1].

Pharmacological Studies for Stereospecific Target Engagement

In drug discovery, the (S)-enantiomer must be procured for studies involving chiral biological targets. The 6.3-fold difference in IC50 values observed for enantiomeric octahydroindolizine alkaloids in a nitric oxide inhibition assay demonstrates that the (S)-enantiomer could be the eutomer, possessing significantly higher target affinity than its antipode [1]. Using the correct enantiomer is critical for generating reproducible and valid structure-activity relationship (SAR) data.

Chiral HPLC Reference Standard Development

The compound's distinct optical rotation, opposite in sign to its (R)-enantiomer [1], and its predicted basic pKa make it an ideal candidate for developing chiral separation methods. Procurement of the pure (S)-enantiomer allows analytical chemistry labs to create reference standards for method validation, enabling the accurate quantitation of enantiomeric purity in novel molecule research.

Preparation of Diastereomeric Salts for Chiral Resolution

The hydrochloride salt form provides increased aqueous solubility and is the preferred state for forming diastereomeric salts with chiral acids. This is a fundamental technique for classical resolution or for creating stable, chiral ionic liquids. The (S)-base's predicted pKa of 10.57 makes it a strong enough base for reliable salt formation with a wide range of resolving agents.

Application
Selection Property
Validation Focus
Asymmetric synthesis of indolizidine alkaloids
(S)-configured chiral building block
Enantiomeric purity verification (chiral HPLC, polarimetry)
Stereospecific target-engagement studies (enzyme/receptor assays)
Enantiomer-specific molecular recognition
Enantioselective response comparison vs. (R)- or racemic controls
Chiral HPLC reference standard development
Defined optical rotation sign and magnitude
Chiroptical method validation; retention-time benchmarking
Diastereomeric salt resolution studies
Hydrochloride salt for aqueous solubility and base strength
Salt formation with chiral acids; diastereomeric purity assessment
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